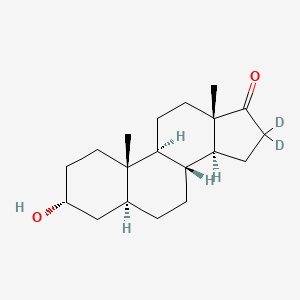

5alpha-Androstan-3alpha-ol-17-one-16,16-d2

Description

Significance of Stable Isotope-Labeled Steroids in Modern Analytical Chemistry

Stable isotope-labeled steroids are molecules in which one or more atoms have been replaced with a heavier, non-radioactive isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). symeres.com These labeled compounds are chemically identical to their naturally occurring counterparts, meaning they exhibit the same biochemical properties. irisotope.com This identical behavior is crucial in analytical chemistry, as it allows them to be used as internal standards to trace and quantify endogenous steroids in complex biological matrices like plasma, urine, and saliva. irisotope.comnih.gov

The use of stable isotope dilution methods, which incorporate these labeled standards, offers high sensitivity and rapid quantification. sigmaaldrich.com In techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), the labeled standard is added to a sample at a known concentration at the beginning of the analytical process. nih.gov Because the standard and the target analyte behave identically during extraction, purification, and ionization, any sample loss or variation in instrument response will affect both compounds equally. clearsynth.com The mass spectrometer can differentiate between the analyte and the heavier isotope-labeled standard, allowing for highly accurate quantification of the analyte based on the ratio of the two signals. clearsynth.com This approach minimizes errors arising from sample preparation and matrix effects, which are common challenges in biological sample analysis. clearsynth.combohrium.com

Fundamental Role of Deuterated Analogs in Quantitative Steroid Analysis

Deuterated analogs, where hydrogen atoms are replaced by deuterium, are a preferred class of stable isotope-labeled standards in steroid analysis. sigmaaldrich.com The mass difference between hydrogen and deuterium is significant enough to be easily resolved by mass spectrometers, yet the physicochemical properties of the deuterated molecule remain nearly identical to the unlabeled steroid. sigmaaldrich.com This ensures that the deuterated standard co-elutes with the native analyte during chromatography and experiences similar ionization efficiency in the mass spectrometer's source. sigmaaldrich.comresearchgate.net

The use of deuterated internal standards is fundamental for achieving the high specificity, sensitivity, and precision required in many applications, such as clinical diagnostics for hormone-related disorders and the detection of synthetic anabolic steroids in sports. sigmaaldrich.com By compensating for variations in sample extraction and potential ion suppression in the mass spectrometer, deuterated standards enable reliable and precise analytical data. sigmaaldrich.comnih.gov This is particularly critical when measuring the low concentrations of steroid hormones typically found in biological fluids. bohrium.comnih.gov

Here is an interactive data table summarizing the key advantages of using deuterated analogs in quantitative steroid analysis:

Overview of 5alpha-Androstan-3alpha-ol-17-one-16,16-d2 as a Research Standard

This compound is the deuterated form of androsterone (B159326), a metabolite of testosterone (B1683101). nih.gov In this specific isotopologue, two hydrogen atoms at the 16th carbon position of the steroid nucleus have been replaced with deuterium atoms. This labeling provides a mass shift of +2 Daltons compared to the unlabeled androsterone, which is ideal for mass spectrometric detection.

As a research standard, this compound is primarily used as an internal standard for the quantitative analysis of androsterone and other related steroids in various biological samples. Its application is crucial in metabolomic studies, clinical research of endocrine function, and in anti-doping laboratories to ensure the accurate measurement of the steroid profile. sigmaaldrich.comisotope.com The use of this deuterated standard helps to establish reliable reference ranges for endogenous steroids and to detect illicit administration of synthetic androgens. sigmaaldrich.com

Below is an interactive data table detailing the properties of this compound:

Structure

3D Structure

Properties

Molecular Formula |

C19H30O2 |

|---|---|

Molecular Weight |

292.5 g/mol |

IUPAC Name |

(3R,5S,8R,9S,10S,13S,14S)-16,16-dideuterio-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-one |

InChI |

InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-16,20H,3-11H2,1-2H3/t12-,13+,14-,15-,16-,18-,19-/m0/s1/i6D2 |

InChI Key |

QGXBDMJGAMFCBF-SNPKRAFTSA-N |

Isomeric SMILES |

[2H]C1(C[C@H]2[C@@H]3CC[C@H]4C[C@@H](CC[C@@]4([C@H]3CC[C@@]2(C1=O)C)C)O)[2H] |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)O |

Origin of Product |

United States |

Advanced Analytical Methodologies Employing 5alpha Androstan 3alpha Ol 17 One 16,16 D2

Mass Spectrometry-Based Quantification Techniques Utilizing Isotopic Dilution

Isotope dilution mass spectrometry (ID-MS) is the gold standard for accurate quantification of analytes in complex biological matrices. The use of stable isotope-labeled internal standards, such as 5alpha-Androstan-3alpha-ol-17-one-16,16-d2, is fundamental to this approach, correcting for both extraction losses and matrix-induced ionization effects.

Principles and Applications of Stable-Isotope Dilution Mass Spectrometry (SID-MS)

Stable-Isotope Dilution Mass Spectrometry (SID-MS) is a definitive quantification technique that relies on the addition of a known quantity of an isotopically labeled version of the analyte to a sample. nih.gov This "isotopic twin," in this case, this compound, behaves almost identically to the endogenous, unlabeled Androsterone (B159326) during sample preparation, extraction, chromatography, and ionization. nih.govusgs.gov

The core principle is that any sample loss or variation in instrument response will affect both the labeled standard and the native analyte equally. By measuring the ratio of the mass spectrometric signal of the native analyte to that of the labeled internal standard, an accurate and precise concentration can be determined, effectively canceling out variability. nih.gov This method corrects for ion suppression and recovery issues during pre-analytical procedures. nih.gov

Key Applications:

Clinical Diagnostics: SID-MS is crucial for the accurate measurement of steroid hormones in serum and plasma for diagnosing and monitoring endocrine disorders like congenital adrenal hyperplasia (CAH). researchgate.netnih.gov

Doping Control: In sports, it provides definitive quantification of prohibited substances, including anabolic steroids. wiley.com

Pharmacokinetic Studies: The technique is used to measure drug and metabolite concentrations in biological fluids. nih.gov

Metabolomics: It enables the precise quantification of endogenous metabolites for understanding disease pathways.

The power of SID-MS lies in its specificity and sensitivity, allowing for the creation of multiplexed assays that can measure numerous steroids in a small sample volume simultaneously. nih.gov

Method Development for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a preferred method for steroid analysis due to its high specificity and simpler sample preparation compared to gas chromatography (GC-MS). nih.govphenomenex.com The development of a robust LC-MS/MS method using this compound involves several critical steps:

Sample Preparation: A known amount of the deuterated internal standard is added to the biological sample (e.g., serum, plasma). nih.govmedrxiv.org Steroids are then extracted using techniques like protein precipitation, Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE). nih.govnih.govmdpi.com

Chromatographic Separation: The extracted steroids are separated using a reversed-phase column (e.g., C18). medrxiv.org The mobile phase often consists of a water and methanol (B129727) or acetonitrile (B52724) gradient, sometimes with additives like ammonium (B1175870) fluoride (B91410) or formic acid to improve ionization efficiency and peak shape. medrxiv.orgnih.govendocrine-abstracts.org

Mass Spectrometric Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the native Androsterone and the deuterated internal standard. The distinct mass of this compound allows the instrument to differentiate it from its endogenous counterpart. nih.gov

The use of an isotopic internal standard is vital for achieving the low limits of quantification (LLOQs) required for analyzing endogenous steroids, which can be in the pg/mL range. medrxiv.org

| Parameter | Condition | Reference |

|---|---|---|

| Internal Standard | Isotopically labelled standards (e.g., this compound) | nih.govmedrxiv.orgnih.gov |

| Extraction | Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) | medrxiv.orgmdpi.com |

| LC Column | Reversed-phase C18 | medrxiv.org |

| Mobile Phase | Methanol/Water gradient with 0.2 mM NH4F | medrxiv.org |

| Ionization | Electrospray Ionization (ESI) in positive and negative modes | medrxiv.org |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

| LLOQ Range | 10 - 400 pg/mL | medrxiv.org |

Optimization of Gas Chromatography-Mass Spectrometry (GC-MS/MS) Protocols using Deuterated Androsterone

While LC-MS/MS is often preferred, Gas Chromatography-Mass Spectrometry (GC-MS) remains a powerful tool for steroid profiling, offering high sensitivity and specificity. koreascience.kr The use of this compound is crucial for accurate quantification in GC-MS/MS protocols.

Optimization of GC-MS/MS methods involves:

Hydrolysis: Urinary steroids are often conjugated with glucuronide or sulfate (B86663) groups. An enzymatic hydrolysis step (e.g., using β-glucuronidase) is required to release the free steroids. koreascience.kr

Extraction: Following hydrolysis, steroids are extracted from the matrix using LLE or SPE. koreascience.kr

Derivatization: Unlike LC-MS, GC-MS requires a derivatization step to increase the volatility and thermal stability of the steroids. mdpi.com Common derivatizing agents include N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form trimethylsilyl (B98337) (TMS) derivatives, or reagents to form pentafluorophenyldimethylsilyl-trimethylsilyl (flophemesyl-TMS) derivatives, which enhance selectivity and sensitivity. koreascience.krmdpi.com

Analysis: The derivatized extract is injected into the GC-MS/MS system. The deuterated internal standard co-elutes with the native analyte but is distinguished by its mass in the mass spectrometer, allowing for accurate quantification via isotopic dilution. nih.gov

Protocols using flophemesyl-TMS derivatization have been shown to eliminate matrix interference and provide excellent peak resolution, achieving limits of quantification below 50 pg/mL for urinary androgens. koreascience.kr

| Analyte | Limit of Quantification (LOQ) | Extraction Recovery | Precision (% RSD) | Accuracy (%) | Reference |

|---|---|---|---|---|---|

| Urinary Androgens | <50 pg/mL | 91.9 - 102.1% | 1.2 - 6.5% | 89.0 - 106.7% | koreascience.kr |

| Steroid Hormones (TMS derivatives) | 2.5 - 5 ng/mL | > Conventional LLE | N/A | N/A | mdpi.com |

Implementation in Gas Chromatography-Combustion Isotope Ratio Mass Spectrometry (GC-C-IRMS) for Carbon Isotope Analysis

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) is a specialized technique used primarily in anti-doping analysis to distinguish between endogenous steroids and their chemically identical synthetic counterparts. wiley.comdshs-koeln.de The method is based on measuring the carbon isotope ratio (¹³C/¹²C or δ¹³C) of urinary steroids. dshs-koeln.denih.gov

Synthetic steroids are typically derived from plant sources (like soy or yam), which have a different δ¹³C value compared to the body's own cholesterol-derived steroids. dshs-koeln.de An administration of a synthetic steroid will alter the δ¹³C value of the target steroid and its metabolites in urine.

While this compound is not directly used to measure the carbon isotope ratio (as it is deuterium-labeled), the development and validation of GC-C-IRMS methods rely on having well-characterized steroid isotopic standards for calibration and quality control. dshs-koeln.denih.gov These standards, which include unlabeled Androsterone, are essential to harmonize results between different laboratories and ensure the accuracy of the δ¹³C measurements. dshs-koeln.dewada-ama.org The use of such standards allows for the establishment of reference ranges and decision limits for identifying atypical findings. nih.gov

Pre-Analytical Sample Preparation and Derivatization Strategies for Steroid Analysis

The accuracy of any mass spectrometry-based steroid analysis is heavily dependent on the efficiency and reproducibility of the sample preparation process. The inclusion of this compound at the beginning of this process is key to correcting for analyte loss during extraction and purification.

Advanced Extraction Techniques: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE)

Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are widely used to isolate steroids from complex biological matrices like serum, plasma, and urine, thereby reducing matrix effects and improving analytical sensitivity. phenomenex.commdpi.comkoreascience.kraustinpublishinggroup.com

Liquid-Liquid Extraction (LLE): LLE separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. austinpublishinggroup.com For steroid extraction, non-polar organic solvents like methyl tert-butyl ether (MTBE), diethyl ether, or mixtures of hexane (B92381) and ethyl acetate (B1210297) are commonly used. nih.govmedrxiv.orgaustinpublishinggroup.com The process involves adding the organic solvent to the sample (containing the deuterated internal standard), vortexing to facilitate the transfer of the steroids into the organic phase, and then separating the layers. medrxiv.orgaustinpublishinggroup.com The organic layer is then evaporated and the residue reconstituted for analysis. nih.govmedrxiv.org LLE is a robust and widely used technique, with reported recoveries for androgens often between 98% and 113%. austinpublishinggroup.com

Solid-Phase Extraction (SPE): SPE is a chromatographic technique that uses a solid sorbent material, typically packed in a cartridge or a 96-well plate, to isolate analytes from a liquid sample. phenomenex.comnih.gov For steroids, reversed-phase sorbents like C18 are common. endocrine-abstracts.org The process involves:

Conditioning: The sorbent is prepared with a solvent.

Loading: The sample (containing the internal standard) is passed through the sorbent, where the steroids are retained.

Washing: Interferences are washed away with a weak solvent.

Elution: The purified steroids are eluted with a strong organic solvent.

SPE offers advantages over LLE, including higher sample throughput (especially with 96-well plate formats), reduced solvent consumption, and the potential for automation. mdpi.comthermofisher.com It can yield very clean extracts, which is crucial for achieving low limits of detection. phenomenex.com Studies have shown excellent recoveries for a wide range of steroids using SPE, often exceeding 80-90%. mdpi.comendocrine-abstracts.org

| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Reference |

|---|---|---|---|

| Principle | Partitioning between two immiscible liquids | Partitioning between a solid sorbent and a liquid phase | austinpublishinggroup.comnih.gov |

| Common Solvents/Sorbents | Methyl tert-butyl ether, Hexane/Ethyl acetate | C18, Hydrophilic-Lipophilic Balanced (HLB) polymers | nih.govmdpi.comaustinpublishinggroup.com |

| Advantages | High recovery, well-established protocols | High throughput, automation potential, cleaner extracts, less solvent | mdpi.comaustinpublishinggroup.comthermofisher.com |

| Disadvantages | More labor-intensive, larger solvent volumes, can be difficult to automate | Higher cost per sample, potential for sorbent variability | nih.govnih.gov |

| Typical Recovery | ~90-113% | ~85-105% | mdpi.comaustinpublishinggroup.com |

Chemical Derivatization for Enhanced Ionization and Chromatographic Resolution

In the analysis of steroids such as androsterone by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), chemical derivatization is a frequently employed strategy to improve the analytical characteristics of the target molecules. For this compound and its non-labeled analyte, androsterone, derivatization primarily targets the hydroxyl and ketone functional groups to enhance volatility for GC-MS or to improve ionization efficiency and chromatographic retention in LC-MS. thermofisher.com

For GC-MS analysis, silylation is a common derivatization technique. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to convert the hydroxyl group of androsterone to a trimethylsilyl (TMS) ether. This process increases the thermal stability and volatility of the steroid, making it suitable for gas chromatographic separation. mdpi.com

In the context of LC-MS, particularly with electrospray ionization (ESI), the derivatization of the keto group of androsterone can significantly enhance the ionization response. Girard reagents, such as Girard P and Girard T, react with the ketone to introduce a permanently charged quaternary ammonium moiety. This modification improves the ionization efficiency of the steroid, leading to lower detection limits. nih.gov For instance, the use of Girard P has been shown to enhance the detection sensitivity of keto-androgens down to the picogram level on the column. nih.gov Similarly, derivatization with 1-Amino-4-methylpiperazine (AMP) has been successfully applied to achieve a low limit of quantification of 5 pg/ml for androsterone in serum, demonstrating the power of this technique to improve sensitivity. researchgate.net Another approach involves acylation with reagents like isonicotinoyl chloride, which derivatizes alcoholic hydroxyl groups, thereby improving the chromatographic and mass spectrometric properties of the steroids. nih.gov

The choice of derivatization reagent is critical and depends on the specific requirements of the analytical method, including the desired sensitivity, the complexity of the biological matrix, and the panel of steroids being analyzed simultaneously. mdpi.com The stable isotope label in this compound is chemically stable and does not interfere with these derivatization reactions, allowing it to accurately mimic the behavior of the native analyte through sample preparation and analysis.

Rigorous Method Validation and Performance Characteristics in Steroid Bioanalysis

The use of this compound as an internal standard is pivotal for the validation of robust and reliable bioanalytical methods for steroid quantification. Its close physicochemical properties to the analyte, androsterone, ensure that it effectively compensates for variations during sample processing and analysis.

Assessment of Analytical Sensitivity and Lower Limits of Quantification (LLOQ)

The lower limit of quantification (LLOQ) is a critical parameter in bioanalytical method validation, representing the lowest concentration of an analyte that can be measured with acceptable precision and accuracy. The use of deuterated internal standards like this compound is instrumental in achieving low LLOQs for steroid hormones.

In a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous measurement of 18 steroids, the LLOQ for androsterone in serum was established at 0.10 ng/mL. nih.gov This level of sensitivity is crucial for accurately profiling androgen synthesis and metabolism. Another study reported LLOQs in the range of 10 – 400 pg/mL for a panel of androgens, with the specific LLOQ for each steroid depending on its ionization efficiency and the analytical platform used. medrxiv.org For methods employing derivatization, such as with AMP, an LLOQ of 5 pg/ml (0.1 pg on column) for androsterone has been achieved, highlighting the significant improvement in sensitivity afforded by this approach. researchgate.net

The determination of the LLOQ typically involves analyzing replicate samples at decreasing concentrations and is defined as the lowest concentration that can be determined with a coefficient of variation (CV) of less than 20% and an accuracy within ±20% of the nominal value. nih.govmedrxiv.org

Table 1: Reported Lower Limits of Quantification (LLOQ) for Androsterone in Bioanalytical Methods

| Analytical Method | Matrix | LLOQ | Reference |

|---|---|---|---|

| LC-MS/MS | Serum | 0.10 ng/mL | nih.gov |

| LC-MS/MS | Not Specified | 10 - 400 pg/mL (range for androgens) | medrxiv.org |

| LC-MS/MS with AMP Derivatization | Serum | 5 pg/mL | researchgate.net |

Evaluation of Selectivity and Mitigation of Matrix Effects

Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample. In steroid analysis, this is particularly challenging due to the presence of isobaric and isomeric compounds. The combination of chromatographic separation and mass spectrometric detection provides a high degree of selectivity. For example, specific multiple reaction monitoring (MRM) transitions are used to isolate the analyte and its internal standard from co-eluting compounds. nih.gov

Matrix effects, which are the alteration of ionization efficiency due to co-eluting matrix components, are a significant concern in bioanalysis. The use of a stable isotope-labeled internal standard such as this compound is the most effective way to compensate for matrix effects. msacl.org Since the deuterated standard co-elutes with the analyte and experiences the same ionization suppression or enhancement, the ratio of the analyte to the internal standard remains constant, ensuring accurate quantification. Validation studies assess matrix effects by comparing the response of the analyte in the presence of the matrix with its response in a neat solution. bioscientifica.com Acceptable matrix effects are typically defined as being within 100 ± 20%. bioscientifica.com

Determination of Accuracy, Precision, and Inter- and Intra-Run Reproducibility

Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of agreement among a series of individual measurements. These are fundamental parameters in method validation and are assessed by analyzing quality control (QC) samples at multiple concentration levels on the same day (intra-run) and on different days (inter-run). researchgate.net

Table 2: Representative Accuracy and Precision Data from Steroid Bioanalytical Methods

| Analytical Method | Parameter | Value | Reference |

|---|---|---|---|

| GC-MS/MS | Precision | < 19.93% | mdpi.com |

| Accuracy | ± 17.04% | ||

| LC-MS/MS | Within-run Accuracy | 88-111% | researchgate.net |

| Within-run Precision (CV) | 2-13% | ||

| Between-run Accuracy | 85-114% | ||

| Between-run Precision (CV) | 2-13% | ||

| UPLC-MS/MS | Accuracy (Bias) | < ±15% | endocrine-abstracts.org |

| Imprecision (Variance) | < 15% |

Stability Profiling of this compound in Different Matrices and Storage Conditions

Ensuring the stability of both the analyte and the internal standard in biological matrices under various storage and handling conditions is a critical aspect of method validation. Stability studies are conducted to evaluate the integrity of the compounds over time and under different conditions, such as freeze-thaw cycles, short-term storage at room temperature, and long-term storage at low temperatures.

While specific stability data for this compound are not extensively detailed in the public literature, general stability studies of steroids provide valuable insights. For example, a study on the stability of various steroid sulfates and glucuronides showed no degradation in samples stored for over 10 years at -20°C. nih.gov It is crucial that the deuterated internal standard exhibits similar stability to the native analyte to ensure reliable quantification. nih.gov Any degradation of the internal standard at a different rate than the analyte would lead to inaccurate results. Therefore, stability experiments are designed to test the analyte and internal standard together in the biological matrix of interest (e.g., serum, plasma, urine) under conditions that mimic the entire analytical process, from sample collection to final analysis.

Applications of 5alpha Androstan 3alpha Ol 17 One 16,16 D2 in Steroid Metabolism and Biosynthesis Research

Elucidation of Steroidogenic Pathways and Metabolic Fluxes

The use of stable isotope-labeled steroids like 5alpha-Androstan-3alpha-ol-17-one-16,16-d2 is fundamental to mapping the intricate network of steroidogenic pathways. The deuterium (B1214612) atoms at the 16-position provide a unique mass signature that can be tracked using mass spectrometry, enabling researchers to follow the transformation of the parent compound into various metabolites.

In vitro studies using cell cultures or isolated enzymes are essential for dissecting specific metabolic steps. When this compound is introduced into these systems, its conversion to other C19 steroids and its potential role as a precursor in the biosynthesis of 16-androstenes can be meticulously studied. nih.gov The 16-androstenes, such as 5α-androst-16-en-3-one (androstenone) and 5α-androst-16-en-3α-ol (androstenol), are a class of steroids known for their pheromonal properties in some species. nih.govnih.gov

Research has demonstrated that the biosynthesis of 16-androstenes involves the CYP17A1 enzyme, which possesses andien-β-synthase activity capable of converting pregnenolone (B344588) into 5,16-androstadien-3β-ol. nih.gov By using a C16-labeled tracer like this compound, researchers can investigate subsequent metabolic transformations within the C19 steroid pool. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) can separate and identify the deuterated metabolites, confirming the metabolic links between androsterone (B159326) and other steroids and quantifying the efficiency of these conversions. nih.gov This approach provides clear evidence of specific enzymatic reactions without the confounding presence of endogenous, unlabeled steroids.

Nontargeted Tracer Fate Detection (NTFD) is an advanced metabolomics approach used to discover novel metabolic pathways by tracking the distribution of an isotopic label throughout the metabolome. nih.gov This technique does not rely on pre-existing knowledge of metabolic networks. nih.gov this compound is an ideal tracer for NTFD studies in steroid metabolism.

When introduced into a biological system, the NTFD algorithm automatically searches GC-MS or LC-MS data for all compounds that have incorporated the deuterium label. nih.govnih.gov This allows for an unbiased screen for all potential metabolites of androsterone, including previously uncharacterized or unexpected steroid derivatives. By detecting the unique mass isotopomer distributions created by the d2-label, NTFD can reveal novel hydroxylation, reduction, or conjugation pathways, providing a more comprehensive map of steroid metabolism. nih.gov

A significant challenge in steroid research is distinguishing between administered compounds and their endogenously produced counterparts. The stable isotope label in this compound overcomes this challenge. Because the labeled compound is chemically identical to its endogenous form but physically distinguishable by its higher mass, it can be used to trace metabolic conversions in vivo and in vitro with high accuracy.

Enzymatic Characterization and Regulation Studies of Steroidogenic Enzymes

Deuterated steroids are invaluable for studying the kinetics, specificity, and regulation of the enzymes that govern steroidogenesis. This compound can be used as a substrate to probe the function of key enzyme families like 5alpha-reductases and hydroxysteroid dehydrogenases.

The 5alpha-reductase enzyme family includes at least three isozymes (SRD5A1, SRD5A2, and SRD5A3) that catalyze the conversion of steroids like testosterone (B1683101) into more potent androgens like DHT. nih.govplos.org These isozymes exhibit distinct tissue distributions and may have different substrate preferences and regulatory mechanisms. dovepress.com

Using this compound in cell-based assays where a single 5alpha-reductase isozyme is expressed allows for the precise characterization of its activity. By measuring the formation of deuterated downstream metabolites, researchers can determine the specific products generated by each isozyme from an androsterone precursor. This helps to define the role of each enzyme in specific tissues, such as the prostate, skin, and liver, and to understand how their differential expression contributes to androgen-dependent physiology and pathology. plos.orgnih.gov For instance, studies have shown that 5alpha-reductase type 1 is crucial for the synthesis of 5alpha-androstane-3alpha,17beta-diol (B1664111) in immature mouse testes. nih.govresearchgate.net

Hydroxysteroid dehydrogenases (HSDs) are a large family of enzymes that catalyze the oxidation and reduction of hydroxyl and keto groups on the steroid nucleus, playing a critical role in modulating the biological activity of androgens. nih.govnih.gov These enzymes often exhibit high stereospecificity, acting on specific alpha- or beta-oriented hydroxyl groups.

This compound, with its 3-alpha-hydroxy configuration, is an excellent substrate for studying the activity of 3alpha-HSDs. rhea-db.org These enzymes catalyze the interconversion between 3alpha-hydroxy steroids and their corresponding 3-keto counterparts. For example, the interconversion between 5α-androstane-3α,17β-diol and DHT is mediated by 3alpha-HSDs. nih.govresearchgate.net Using the deuterated tracer allows for the precise measurement of reaction rates in both the oxidative and reductive directions. This helps to characterize the kinetic properties (Km and Vmax) of different HSD isozymes and to determine which enzymes are responsible for the synthesis and inactivation of potent androgens in various tissues. rhea-db.org

Table 1: Key Enzymes in Steroid Metabolism Investigated Using Labeled Tracers

| Enzyme Family | Specific Isozymes | Primary Function in Androgen Metabolism |

|---|---|---|

| 5alpha-Reductase | SRD5A1, SRD5A2, SRD5A3 | Catalyzes the conversion of testosterone to dihydrotestosterone (B1667394) (DHT) and other 5α-reduced steroids. nih.govplos.org |

| Hydroxysteroid Dehydrogenases (HSDs) | 3alpha-HSDs (e.g., AKR1C2, AKR1C4), 3beta-HSDs, 17beta-HSDs | Mediate the interconversion of keto and hydroxyl groups at various positions on the steroid nucleus, activating or inactivating hormones. nih.govrhea-db.orgresearchgate.net |

| Cytochrome P450 | CYP17A1 | Possesses hydroxylase and lyase activity, critical for the synthesis of C19 steroids from C21 precursors and the formation of 16-androstenes. nih.gov |

Studies on Aldo-Keto Reductase (AKR) Family Members in Steroid Reduction

The Aldo-Keto Reductase (AKR) superfamily, particularly the AKR1C subfamily (AKR1C1-AKR1C4), plays a pivotal role in the metabolism of steroids by catalyzing NADPH-dependent reduction of ketosteroids. sigmaaldrich.com These enzymes are crucial in regulating the activity of potent androgens, such as 5α-dihydrotestosterone (5α-DHT), by converting them into less active or inactive metabolites. 5alpha-Androstan-3alpha-ol-17-one (Androsterone) is a key product in these metabolic pathways, and its deuterated form is essential for accurately studying the kinetics and specificity of these enzymes.

AKR1C2, in particular, shows a preference for 3-ketosteroid reduction and is considered the dominant 3α-hydroxysteroid dehydrogenase (3α-HSD) involved in the elimination of 5α-DHT. acs.orgnih.gov It efficiently converts 5α-DHT to 5α-androstane-3α,17β-diol (3α-androstanediol), an inactive androgen. acs.org Transfection studies in prostate cells have confirmed that AKR1C2 primarily acts as a 3-ketosteroid reductase, thereby reducing intracellular levels of the potent androgen 5α-DHT. bohrium.comnih.gov

While all four AKR1C isoforms can reduce 5α-DHT, they exhibit different stereospecificity. AKR1C2 preferentially forms the 3α-diol, whereas AKR1C1 produces the 3β-androstanediol. irisotope.com AKR1C4 is also an efficient 3-ketosteroid reductase and is the most catalytically efficient of the isoforms, playing a significant role in the liver to form 5α/5β-tetrahydrosteroids. bioscientifica.com

The use of this compound as an internal standard in gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) allows researchers to precisely quantify the formation of androsterone and related compounds from precursors like 5α-DHT by specific AKR1C enzymes. This aids in characterizing the substrate preference and reaction rates of each isoform, contributing to a deeper understanding of their physiological roles in androgen homeostasis and pathologies like prostate cancer.

Table 1: Function of AKR1C Family Members in Steroid Reduction

| Enzyme | Primary Function | Substrate(s) | Product(s) | Significance |

|---|---|---|---|---|

| AKR1C1 | 20α-HSD, 3β-HSD | Progesterone, 5α-DHT | 20α-hydroxyprogesterone, 3β-androstanediol | Inactivates progesterone; produces a pro-apoptotic ligand for ERβ in the prostate. acs.org |

| AKR1C2 | 3α-HSD | 5α-DHT | 3α-androstanediol | Primarily inactivates the potent androgen 5α-DHT in the prostate. acs.orgnih.gov |

| AKR1C3 | 17β-HSD | Androstenedione, Estrone | Testosterone, 17β-estradiol | Synthesizes active androgens and estrogens. acs.org |

| AKR1C4 | 3α-HSD | 3-ketosteroids | 3α-hydroxysteroids | Highly efficient liver enzyme involved in bile acid biosynthesis and steroid hormone metabolism. bioscientifica.comunil.ch |

Analysis of Phase II Conjugation Enzymes: Glucuronosyltransferases (UGT) and Sulfotransferases (SULT)

Following their formation, steroid metabolites like androsterone undergo Phase II conjugation reactions to increase their water solubility and facilitate their excretion. This process is primarily mediated by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). This compound is critical for the accurate quantification of these conjugation products, namely androsterone glucuronide (ADT-G) and androsterone sulfate (B86663) (Andros-S).

Glucuronidation: The UGT2B family, specifically UGT2B15 and UGT2B17, are the primary enzymes responsible for the glucuronidation of androgens and their metabolites. bohrium.com Androsterone is a known substrate for these enzymes, being converted to ADT-G. bohrium.comnih.gov This conjugation is a major pathway for androgen elimination, particularly in steroid target tissues like the prostate. bohrium.com The expression and activity of these UGTs can significantly influence the local androgen concentration. For instance, genetic variations, such as the common deletion polymorphism in the UGT2B17 gene, strongly affect the urinary excretion of testosterone and its metabolites. nih.govnih.gov In individuals lacking the UGT2B17 enzyme, androgen metabolism may be altered, potentially shifting towards other pathways. nih.gov

Sulfation: The SULT2A1 enzyme is the main catalyst for the sulfation of dehydroepiandrosterone (B1670201) (DHEA) and also exhibits high activity toward androsterone. acs.orgirisotope.com This reaction forms Andros-S, which is the most abundant 5α-reduced androgen metabolite found in serum. The levels of Andros-S are strongly correlated with DHEA sulfate (DHEAS), indicating a common adrenal origin. Genetic factors, such as copy number variations in the SULT2A1 gene, have been shown to be associated with the urinary excretion rate of steroid sulfates, including androsterone sulfate. acs.org

Table 2: Key Phase II Conjugation Enzymes for Androsterone

| Enzyme Family | Specific Enzyme(s) | Reaction | Product | Importance |

|---|---|---|---|---|

| Glucuronosyltransferases (UGT) | UGT2B15, UGT2B17 | Glucuronidation | Androsterone glucuronide (ADT-G) | Major pathway for androgen inactivation and excretion in tissues like the prostate. bohrium.com |

| Sulfotransferases (SULT) | SULT2A1 | Sulfation | Androsterone sulfate (Andros-S) | Forms the most abundant 5α-reduced androgen metabolite in serum, primarily of adrenal origin. acs.org |

Identification and Structural Characterization of Steroid Metabolites

The identification and structural characterization of steroid metabolites are fundamental to understanding metabolic pathways. Stable isotope labeling, using compounds like this compound, is a powerful technique for these investigations, particularly when coupled with mass spectrometry (MS).

When a deuterated steroid is introduced into a biological system, either in vivo or in vitro, it follows the same metabolic pathways as its endogenous counterpart. The deuterium atoms act as a stable, non-radioactive tag. Metabolites derived from the labeled precursor can be readily distinguished from the endogenous background by their increased mass in MS analysis. sigmaaldrich.com This mass shift allows for the unambiguous identification of metabolites, even those present at very low concentrations.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique in this field. sigmaaldrich.comirisotope.com Steroids and their metabolites are typically derivatized (e.g., to form trimethylsilyl (B98337) ethers) to increase their volatility for GC analysis. nih.gov The fragmentation patterns observed in the mass spectrometer provide a fingerprint for structural elucidation. By comparing the mass spectra of metabolites derived from the labeled precursor with those from the unlabeled steroid, researchers can deduce the metabolic transformations that have occurred. For example, the retention or loss of deuterium atoms in specific fragment ions can help pinpoint the site of metabolic modification on the steroid nucleus. nih.govnih.gov

The use of this compound as an internal standard is also crucial for validating analytical methods. Its physicochemical properties are nearly identical to the unlabeled analyte, meaning it behaves similarly during sample extraction, derivatization, and chromatography. nih.gov This co-elution ensures that any variations or losses during sample processing are accounted for, leading to highly accurate and precise quantification, which is essential for confirming the identity and concentration of newly discovered metabolites. nih.govtohoku.ac.jp

Steroidomics and Metabolomics Profiling in Biological Systems

Steroidomics, a sub-field of metabolomics, aims to comprehensively and quantitatively analyze the full complement of steroids in a biological system. This global profiling provides a snapshot of steroid biosynthesis and metabolism, offering insights into physiological regulation and the pathophysiology of endocrine disorders. The accuracy and reliability of these profiles are heavily dependent on the use of stable isotope-labeled internal standards, such as this compound.

In quantitative steroid profiling, typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a panel of multiple steroids is measured simultaneously. nih.govbioscientifica.comnih.gov An isotope-dilution method, where a known amount of a labeled internal standard is added to each sample at the beginning of the workflow, is the gold standard for quantification. sigmaaldrich.comnih.gov Because the labeled standard (e.g., androsterone-d2) is chemically identical to the analyte (androsterone), it experiences the same effects of sample processing, chromatographic separation, and ionization in the mass spectrometer. sigmaaldrich.com This co-analysis effectively corrects for matrix effects and variations in instrument response, enabling highly accurate and precise measurement of endogenous steroid concentrations across a wide dynamic range. bohrium.comnih.govunil.ch

The application of stable isotope labeling is crucial for overcoming the inherent challenges of steroid analysis, such as the low concentrations of many bioactive steroids and the presence of numerous isomeric compounds. nih.gov By including a suite of deuterated or ¹³C-labeled internal standards—one for each analyte where possible—researchers can build robust and reliable quantitative assays for comprehensive steroid profiling in various biological matrices, including serum, urine, and tissue. sigmaaldrich.comallenpress.com These detailed steroid profiles are invaluable for diagnosing endocrine diseases, monitoring hormone replacement therapy, and in sports anti-doping analysis. dshs-koeln.de

Research Applications Across Diverse Biological Systems and Contexts

Analysis of Steroid Metabolites in Varied Biological Matrices

The application of this internal standard spans a broad range of biological samples, from mammalian fluids and tissues to non-mammalian and environmental sources. This versatility underscores its importance in obtaining accurate measurements for both clinical and research purposes.

In mammalian systems, 5alpha-Androstan-3alpha-ol-17-one-16,16-d2 is instrumental in the development and validation of sophisticated analytical methods, primarily gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods are employed to create detailed steroid profiles from a variety of biological sources. For instance, its use is implied in urinary steroid profiling for diagnosing conditions like 5α-reductase type 2 deficiency, where precise measurement of androgen metabolites such as androsterone (B159326) is essential. endocrine-abstracts.org

The analysis of neuroactive androgens like androsterone in rat brain and serum has been achieved through LC-MS/MS methods. nih.gov While the study does not explicitly name the deuterated standard, the use of such a standard is a fundamental component of this type of quantitative analysis to ensure accuracy. The measurement of steroids in brain tissue presents unique challenges due to the high lipid content and the potential for rapid post-mortem changes in steroid concentrations. nih.gov The use of a stable isotope-labeled internal standard like this compound is crucial for mitigating these analytical hurdles.

Furthermore, this internal standard is vital for quantifying androsterone and other steroids in plasma, serum, and saliva. These measurements are critical for understanding the physiological and pathological roles of androgens in various tissues, including the prostate and testes. The natural occurrence of androsterone and its metabolites in most mammals necessitates reliable analytical methods for their quantification. wikipedia.org

Table 1: Applications in Mammalian Biological Matrices

| Biological Matrix | Analytical Method | Research Focus |

|---|---|---|

| Urine | GC-MS | Diagnosis of 5α-reductase type 2 deficiency, anti-doping control. endocrine-abstracts.orgnih.gov |

| Plasma/Serum | LC-MS/MS | Quantification of neuroactive androgens, general steroid profiling. nih.gov |

| Saliva | GC-MS | Analysis of pheromonal steroids. researchgate.net |

| Brain Tissue | LC-MS/MS | Measurement of neurosteroid concentrations. nih.govnih.gov |

The utility of this compound extends beyond human and common laboratory animal models. In porcine plasma, it is essential for studies on androstenone, a steroid structurally related to androsterone and a key contributor to boar taint. nih.gov Research into the binding of androstenone in porcine serum and plasma relies on accurate quantification, a task facilitated by the use of appropriate internal standards. nih.gov Additionally, the analysis of 16-androstenes, including the pheromonal 5α-androst-16-en-3α-ol, in the saliva of boars highlights the need for precise analytical techniques in veterinary and agricultural research. researchgate.net

An interesting application is in the analysis of truffle fermentation broth. A method was developed to determine the presence of 5α-androst-16-en-3α-ol, a musk-odorous steroidal compound, in this matrix. nih.govresearchgate.net While this specific study focused on a related compound, the analytical principles underscore the importance of using internal standards like this compound for accurate quantification of steroids in complex non-mammalian samples.

Table 2: Applications in Non-Mammalian and Environmental Samples

| Sample Type | Analytical Method | Research Focus |

|---|---|---|

| Porcine Plasma/Serum | GC-MS/LC-MS/MS | Studies on boar taint and pheromone levels. nih.gov |

| Truffle Fermentation Broth | GC-MS | Detection and quantification of odorous steroids. nih.govresearchgate.net |

Methodological Contributions to Forensic Science and Anti-Doping Research

In the realms of forensic science and anti-doping, the unequivocal identification and quantification of endogenous and exogenous steroids are paramount. This compound plays a crucial role in the development of robust analytical methods to meet these stringent requirements.

The monitoring of an athlete's urinary steroid profile is a cornerstone of anti-doping programs. The administration of synthetic androgens can alter the natural ratios of endogenous steroids. nih.gov Accurate measurement of steroids like androsterone is therefore critical. The use of this compound as an internal standard ensures the reliability of these measurements, allowing for the detection of subtle changes in the steroid profile that may indicate doping.

Research on Steroid Dysregulation in Pathological States (Methodological Development)

The development of reliable diagnostic tools for diseases characterized by steroid dysregulation heavily relies on accurate analytical methods. As previously mentioned, the diagnosis of 5α-reductase type 2 deficiency is a prime example. endocrine-abstracts.org This condition leads to a decreased conversion of testosterone (B1683101) to the more potent dihydrotestosterone (B1667394), resulting in altered urinary steroid profiles, including changes in the ratio of androsterone to its 5β-isomer, etiocholanolone. The use of this compound in the analytical methods used to determine these ratios is fundamental for an accurate diagnosis. The ability to reliably quantify these metabolites allows clinicians and researchers to better understand and manage such pathological states.

Development of Quantitative Assays for Steroid Patterns in Hormone-Related Disorders

The accurate measurement of steroid hormones is fundamental to the diagnosis and management of a wide array of endocrine disorders. The use of this compound as an internal standard in stable isotope dilution mass spectrometry assays significantly enhances the reliability and accuracy of these measurements. This is particularly crucial in conditions where subtle changes in steroid profiles can have significant clinical implications.

Congenital Adrenal Hyperplasia (CAH): CAH is a group of genetic disorders affecting the adrenal glands' ability to produce cortisol. This leads to the accumulation of precursor steroids, including androgens. Urinary steroid profiling by GC-MS is a cornerstone of CAH diagnosis and monitoring. In these analyses, deuterated standards like this compound are essential for the accurate quantification of key metabolites. For instance, the precise measurement of androsterone and etiocholanolone, major metabolites of androgens, helps in assessing the degree of androgen excess and the efficacy of glucocorticoid replacement therapy. Research has demonstrated that GC-MS-based methods allow for the classification of patients into different "metabotypes," reflecting adequate treatment, overtreatment, or undertreatment based on their urinary steroid metabolite excretions. nih.gov

Polycystic Ovary Syndrome (PCOS): PCOS is a common hormonal disorder among women of reproductive age, often characterized by hyperandrogenism. While testosterone is a key diagnostic marker, other androgens and their metabolites also provide valuable information. LC-MS/MS methods, which employ deuterated internal standards, are increasingly favored over traditional immunoassays due to their superior specificity and ability to measure a panel of steroids simultaneously. nih.gov The accurate quantification of androsterone, alongside other androgens like androstenedione, provides a more comprehensive picture of the hyperandrogenic state in PCOS, which can aid in diagnosis and in understanding the associated metabolic risks. nih.govresearchgate.net

Adrenal Tumors: Differentiating between benign and malignant adrenal tumors can be challenging. Steroid profiling has emerged as a valuable tool in this regard. Malignant tumors often exhibit a distinct steroidogenic "fingerprint." The use of stable isotope dilution mass spectrometry, with internal standards such as this compound, allows for the precise measurement of a wide range of steroid precursors and metabolites, helping to identify patterns suggestive of malignancy.

Table 1: Application of this compound in Quantitative Assays

| Disorder | Analytical Technique | Key Analytes Quantified | Clinical Utility |

| Congenital Adrenal Hyperplasia (CAH) | GC-MS | Androsterone, Etiocholanolone, Pregnanetriol | Diagnosis, Monitoring treatment efficacy |

| Polycystic Ovary Syndrome (PCOS) | LC-MS/MS | Testosterone, Androstenedione, Androsterone | Diagnosis of hyperandrogenism, Assessment of metabolic risk |

| Adrenal Tumors | LC-MS/MS | Steroid precursors, Androgen and glucocorticoid metabolites | Differentiation of benign vs. malignant tumors |

Investigation of Steroid Metabolism in Specific Disease Models

Beyond its role in diagnostic assays, this compound is also a valuable tool for investigating the intricacies of steroid metabolism in various disease models. By using this labeled compound as a tracer, researchers can follow its metabolic fate, providing insights into enzyme activity and pathway dysregulation.

Prostate Cancer: Androgens play a crucial role in the development and progression of prostate cancer. While androgen deprivation therapy is a standard treatment, many tumors eventually become resistant. This resistance is often driven by intratumoral androgen synthesis. Studies using deuterated steroids in prostate cancer cell lines, such as LNCaP, help to elucidate the metabolic pathways that contribute to the production of potent androgens like dihydrotestosterone (DHT). nih.gov By tracing the conversion of labeled precursors, researchers can identify key enzymes and pathways that may serve as targets for new therapies. For example, such studies have highlighted the importance of the "backdoor" pathway for DHT synthesis in castration-resistant prostate cancer. nih.gov

5-alpha Reductase Deficiency: This is a rare genetic disorder that impairs the conversion of testosterone to the more potent DHT. This leads to ambiguous genitalia in affected males. Stable isotope-labeled steroids are used in research to study the residual activity of the 5-alpha reductase enzyme and to understand the metabolic consequences of this deficiency. LC-MS/MS methods that can accurately measure the ratio of testosterone to DHT are crucial for diagnosis, and deuterated standards are integral to the precision of these assays. nih.gov

Table 2: Research Applications in Investigating Steroid Metabolism

| Disease Model | Research Focus | Key Findings from Tracer Studies |

| Prostate Cancer Cell Lines | Intratumoral androgen synthesis and therapy resistance | Elucidation of alternative metabolic pathways (e.g., "backdoor" pathway) for DHT production. |

| 5-alpha Reductase Deficiency | Understanding enzymatic dysfunction and its metabolic impact | Precise quantification of testosterone to DHT ratio, confirming impaired enzyme activity. |

Challenges and Future Directions in Research Utilizing 5alpha Androstan 3alpha Ol 17 One 16,16 D2

Addressing Analytical Complexities and Potential Interferences

Accurate analysis using deuterated steroids requires addressing several technical hurdles inherent to mass spectrometry-based methods. These include understanding the subtle influences of isotopic labeling and mitigating the significant impact of matrix components.

The introduction of deuterium (B1214612) atoms into 5alpha-Androstan-3alpha-ol-17-one-16,16-d2 can lead to isotope effects, which may alter its physicochemical properties compared to the native androsterone (B159326). These effects can manifest as slight shifts in chromatographic retention time or variations in ionization efficiency. While generally minimal, failing to account for these differences can compromise analytical accuracy.

In isotope dilution mass spectrometry, the near-identical chemical behavior of the labeled standard and the unlabeled analyte is a fundamental assumption. However, if a significant isotope effect causes even a slight separation during chromatography, the ratio of the two compounds may not be constant across the entire elution peak, potentially leading to quantification errors. Therefore, careful method development and validation are essential to characterize any chromatographic shifts and ensure that integration parameters are set appropriately to encompass the entire peak for both the labeled and unlabeled compounds. This diligence is crucial for preventing the miscalculation of analyte concentration and avoiding erroneous results that could be misinterpreted as false positives.

A major challenge in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS) is the phenomenon of matrix effects, particularly ion suppression or enhancement. nih.govchromatographyonline.com These effects occur when co-eluting endogenous compounds from a biological sample (e.g., lipids, salts, proteins in urine or plasma) interfere with the ionization of the target analyte in the mass spectrometer's ion source. researchgate.netugent.be This interference can lead to a decrease (suppression) or increase (enhancement) in the analyte signal, thereby compromising the accuracy, precision, and sensitivity of the measurement. chromatographyonline.comchromatographyonline.com

The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is the most effective strategy to compensate for these matrix effects. chromatographyonline.comscispace.com Because the SIL-IS is chemically almost identical to the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement. chromatographyonline.com By measuring the ratio of the analyte to the SIL-IS, the variability caused by the matrix is effectively normalized, leading to accurate quantification. scispace.com

Several additional strategies are employed to minimize matrix effects during method development.

| Strategy | Description | Primary Benefit |

|---|---|---|

| Advanced Sample Preparation | Employing techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components before analysis. researchgate.net | Reduces the load of interfering substances entering the LC-MS system, thus minimizing the potential for ion suppression. chromatographyonline.com |

| Chromatographic Optimization | Modifying the liquid chromatography parameters (e.g., gradient, column chemistry) to achieve better separation of the analyte from matrix components. chromatographyonline.com | Prevents co-elution of interfering compounds with the analyte of interest, moving the analyte to a "cleaner" region of the chromatogram. lctsbible.com |

| Dilution | Simply diluting the sample can reduce the concentration of matrix components to a level where they no longer significantly interfere with ionization. chromatographyonline.com | A straightforward approach, though it may compromise the limit of detection if the analyte concentration is very low. |

| Use of Appropriate Ionization Technique | Selecting an ionization source less prone to matrix effects for the specific application, such as atmospheric pressure chemical ionization (APCI) over electrospray ionization (ESI) in some cases. researchgate.net | Can inherently reduce the susceptibility of the analysis to matrix interferences. researchgate.net |

Advancements in Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS)

The evolution of analytical platforms, particularly the coupling of ultra-high-performance liquid chromatography (UHPLC) with high-resolution mass spectrometry (HRMS), has revolutionized steroid analysis. nih.govresearchgate.net UHPLC systems use columns with smaller particles, enabling faster analysis times and significantly improved chromatographic resolution compared to traditional HPLC. nih.gov This high resolving power is critical for separating structurally similar steroid isomers, which is a common challenge in steroid profiling. researchgate.net

HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, provide highly accurate mass measurements, which greatly enhances specificity. nih.gov This capability allows for the confident identification of compounds based on their exact mass, reducing ambiguity and improving the reliability of both targeted quantification and untargeted metabolomics studies. researchgate.netnih.gov The combination of UHPLC's separation power and HRMS's specificity and sensitivity provides a robust platform for complex studies involving this compound, enabling the simultaneous measurement of a large panel of steroid metabolites from a single sample. researchgate.netmdpi.com

Integration with Computational Metabolomics for Comprehensive Data Interpretation

The comprehensive data generated by modern MS-based steroid profiling presents a significant challenge for manual interpretation. endocrine-abstracts.org To address this, researchers are increasingly integrating computational metabolomics and machine-learning approaches. endocrine-abstracts.orgresearchgate.net These advanced computational tools can analyze complex, multidimensional datasets from steroid profiles to identify subtle patterns that may not be apparent through traditional analysis. nih.govoup.com

For instance, machine-learning algorithms, such as learning vector quantization (LVQ), can be trained on steroid excretion data from healthy individuals and patients with specific disorders. endocrine-abstracts.orgoup.com These algorithms can then classify new samples with high sensitivity and specificity, aiding in the differential diagnosis of various steroidogenic disorders. endocrine-abstracts.orgendocrine-abstracts.org This combination of mass spectrometry-based steroid analysis with machine learning represents a powerful biomarker tool, capable of transforming large datasets into clinically meaningful insights. nih.govoup.com

Expanding the Scope of Stable Isotope Tracing for Detailed Metabolic Flux Analysis

The use of this compound extends beyond its role as an internal standard for quantification. It serves as a stable isotope tracer, a powerful tool for conducting metabolic flux analysis. nih.govcreative-proteomics.com Metabolic flux analysis is the study of the rates of metabolic reactions within a biological system. nih.gov By introducing a labeled compound into a system, researchers can trace the movement of the isotope label through various metabolic pathways. nih.govspringernature.com

This approach provides dynamic information about metabolic networks, revealing how the rates of steroid synthesis, conversion, and catabolism change in response to physiological or pathological conditions. nih.govnih.gov Stable isotope labeling allows for the investigation of pathway dynamics and regulation in a way that static concentration measurements cannot. nih.govdigitellinc.com Expanding the use of deuterated steroids like this compound in tracer studies offers the potential to gain deeper, mechanistic insights into the complexities of steroid metabolism in both health and disease. nih.govnih.gov

Q & A

Q. What metadata is critical for reproducibility in deuterium-labeled steroid studies?

- Methodological Answer : Publications must report isotopic purity (atom % D), synthetic routes (including deuterium sources), storage conditions, and analytical parameters (e.g., MS collision energies, NMR acquisition times). Supporting information should include raw spectral data and IRMS calibration curves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.